molecular formula C25H28N2O4S B12405146 Mu opioid receptor antagonist 3

Mu opioid receptor antagonist 3

Cat. No.: B12405146
M. Wt: 452.6 g/mol
InChI Key: QWAXZSMUYRTIIN-QODBOBSJSA-N
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Description

Mu opioid receptor antagonist 3 is a compound that specifically binds to and inhibits the activity of the mu opioid receptor. The mu opioid receptor is a type of G protein-coupled receptor that is primarily involved in mediating the effects of opioids, such as pain relief and euphoria. Antagonists of this receptor are used to counteract the effects of opioid agonists, making them valuable in the treatment of opioid overdose and addiction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mu opioid receptor antagonist 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary depending on the desired structural features of the antagonist. Common steps include:

    Formation of the core structure: This often involves the use of cyclization reactions to create the central ring system.

    Functional group modifications: Various functional groups are introduced or modified to enhance the binding affinity and selectivity for the mu opioid receptor.

    Final coupling reaction: The final step usually involves coupling the core structure with specific side chains or functional groups that confer antagonist activity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Mu opioid receptor antagonist 3 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen to specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mu opioid receptor antagonist 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of opioid receptors and to develop new opioid receptor ligands.

    Biology: Employed in research on opioid receptor signaling pathways and their role in various physiological processes.

    Medicine: Investigated for its potential in treating opioid addiction, overdose, and other conditions related to opioid receptor activity.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting the mu opioid receptor.

Mechanism of Action

Mu opioid receptor antagonist 3 exerts its effects by binding to the mu opioid receptor and preventing the activation of the receptor by opioid agonists. This inhibition occurs through competitive binding at the receptor’s active site, blocking the interaction of endogenous or exogenous opioids. The molecular targets involved include the mu opioid receptor itself and downstream signaling pathways, such as the inhibition of adenylate cyclase and the modulation of ion channels.

Comparison with Similar Compounds

    Naloxone: A well-known mu opioid receptor antagonist used to reverse opioid overdose.

    Naltrexone: Another antagonist used in the treatment of opioid and alcohol dependence.

    Methylnaltrexone: A peripherally acting antagonist used to treat opioid-induced constipation.

Comparison: Mu opioid receptor antagonist 3 is unique in its specific binding affinity and selectivity for the mu opioid receptor. Compared to naloxone and naltrexone, it may offer different pharmacokinetic properties, such as longer duration of action or reduced central nervous system penetration. This uniqueness makes it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-2-carboxamide

InChI

InChI=1S/C25H28N2O4S/c28-17-6-5-15-12-19-25(30)8-7-16(26-23(29)18-2-1-11-32-18)22-24(25,20(15)21(17)31-22)9-10-27(19)13-14-3-4-14/h1-2,5-6,11,14,16,19,22,28,30H,3-4,7-10,12-13H2,(H,26,29)/t16-,19-,22+,24+,25-/m1/s1

InChI Key

QWAXZSMUYRTIIN-QODBOBSJSA-N

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC=CS7)OC5=C(C=C4)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=CS7

Origin of Product

United States

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